molecular formula C8H10O3 B6251550 3-butoxycyclobut-3-ene-1,2-dione CAS No. 61699-53-4

3-butoxycyclobut-3-ene-1,2-dione

Cat. No.: B6251550
CAS No.: 61699-53-4
M. Wt: 154.2
InChI Key:
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Description

3-Butoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclobutene-1,2-dione, where a butoxy group is attached to the third carbon of the cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxycyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with butanol in the presence of a suitable catalyst. One common method includes the following steps :

  • Dissolve squaric acid in a mixture of n-butanol and toluene.
  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
  • Heat the reaction mixture under reflux conditions for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxycyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon atoms. This leads to the formation of intermediate species that can further react to form stable products . The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butoxycyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the butoxy group influences its solubility, stability, and reactivity compared to other cyclobutene-1,2-dione derivatives.

Properties

CAS No.

61699-53-4

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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